H-arginine p-nitroanilide dihydrochloride is synthesized from L-arginine and p-nitroaniline through various chemical reactions. It falls under the category of peptide substrates, which are essential for studying enzyme kinetics and mechanisms. The synthesis and characterization of this compound have been documented in several scientific studies, highlighting its relevance in enzymology and biochemistry .
The synthesis of H-arginine p-nitroanilide dihydrochloride typically involves the following steps:
Recent studies have indicated that using phosphorus oxychloride as a condensing agent can significantly enhance the yield of H-arginine p-nitroanilide dihydrochloride synthesis .
H-arginine p-nitroanilide dihydrochloride consists of an arginine moiety linked to a p-nitroaniline group. Its molecular formula can be represented as C₁₃H₁₈Cl₂N₄O₃, with a molecular weight of approximately 335.22 g/mol. The structure features:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its functional groups and connectivity .
H-arginine p-nitroanilide dihydrochloride participates in several chemical reactions, primarily as a substrate for serine proteases. The key reactions include:
Studies have shown that the rate of hydrolysis can be influenced by factors such as enzyme concentration and substrate specificity .
The mechanism of action for H-arginine p-nitroanilide dihydrochloride involves its interaction with serine proteases like thrombin. Upon binding to the active site of the enzyme, the substrate undergoes cleavage at the peptide bond adjacent to the arginine residue. This cleavage results in the release of p-nitroaniline, which can be detected spectrophotometrically.
The reaction mechanism typically follows these steps:
H-arginine p-nitroanilide dihydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to determine purity levels and assess stability under various conditions .
H-arginine p-nitroanilide dihydrochloride has several applications in scientific research:
H-Arg-pNA·2HCl (N-α-Benzoyl-L-arginine-p-nitroanilide hydrochloride) serves as a fundamental chromogenic substrate for detecting serine protease activity. The mechanism involves enzymatic cleavage of the amide bond between arginine and p-nitroaniline (pNA), releasing the yellow chromophore pNA (detectable at 405–410 nm). This allows real-time quantification of enzymatic kinetics via spectrophotometry [2] [4].
In coagulation research, this substrate is employed to assay aminopeptidases (e.g., aminopeptidase B) and coagulation factors. For example, recombinant aminopeptidase N (PepN) from Lactobacillus helveticus exhibited activity of 1,000 µkat·L⁻¹ against H-Ala-pNA, structurally analogous to H-Arg-pNA·2HCl [1]. The substrate’s reliability stems from its high molar extinction coefficient (ε = 9,900 M⁻¹·cm⁻¹ at 405 nm) and low spontaneous hydrolysis.
Table 1: Enzymatic Targets of H-Arg-pNA·2HCl
Enzyme Class | Examples | Detection Sensitivity |
---|---|---|
Aminopeptidases | Aminopeptidase B (APB) | 2.5 mM substrate |
Serine Proteases | Cathepsin H, Kallikrein | Km ~30–100 µM |
Coagulation Factors | Factor XII derivatives | Varies by activation state |
H-Arg-pNA·2HCl enables precise kinetic characterization of enzymes in coagulation pathways. Key parameters include:
In Factor XII (FXII) studies, amidolytic activity of single-chain FXII–polyP70 complexes follows sigmoidal kinetics (Hill coefficient = 3.67), suggesting positive cooperativity during substrate binding. This contrasts with hyperbolic kinetics for two-chain αFXIIa [3].
Table 2: Kinetic Parameters of Coagulation Proteases Using H-Arg-pNA·2HCl
Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹·s⁻¹) |
---|---|---|---|
Plasma Kallikrein | 35 ± 5 | 15 ± 2 | 4.3 × 10⁵ |
Factor XIIa (α-form) | 80 ± 10 | 8 ± 1 | 1.0 × 10⁵ |
Thrombin-like Enzymes* | 110 ± 15 | 25 ± 3 | 2.3 × 10⁵ |
Endothelial Kallikrein | 30 ± 4 | 0.5 ± 0.1 | 1.7 × 10⁴ |
Data for thrombin-like enzyme BpSP-I from *Bothrops pauloensis venom [5].
FXII autoactivation—triggered by anionic surfaces (e.g., polyphosphate)—is critically monitored using H-Arg-pNA·2HCl. The substrate’s arginine residue specifically interacts with FXII’s heavy-chain domains (fibronectin type 1 [FN1] and kringle [KNG]), facilitating cleavage at Arg³⁵³-Val³⁵⁴ [10]. Key findings include:
H-Arg-pNA·2HCl outperforms larger substrates (e.g., S-2302) in FXII activation studies due to its smaller size and direct access to the catalytic site.
H-Arg-pNA·2HCl is benchmarked against structurally related chromogens:
Table 3: Selectivity of pNA Substrates in Coagulation Proteases
Substrate | Primary Target | Kₘ (µM) | Relative Activity vs. H-Arg-pNA·2HCl |
---|---|---|---|
H-Arg-pNA·2HCl | Aminopeptidase B | 2,500 | 1.0× (Reference) |
S-2238 | Thrombin | 15 | 2.0× higher for thrombin |
S-2302 | Kallikrein/FXIIa | 50 | 1.3× higher for kallikrein |
Chromozym PK | Plasma kallikrein | 8 | 1.8× higher for kallikrein |
Advantages of H-Arg-pNA·2HCl include:
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